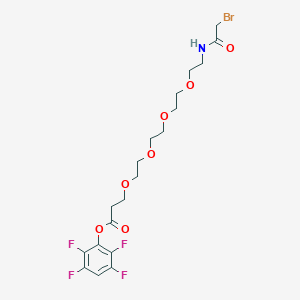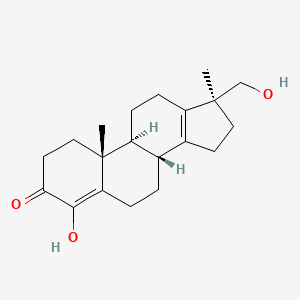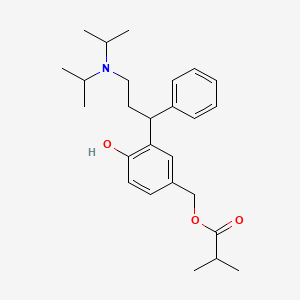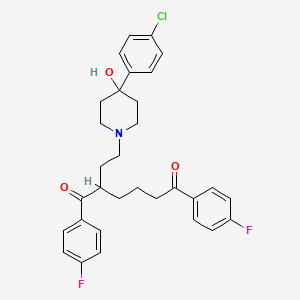
Bromoacetamido-PEG4-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetamido-PEG4-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromoacetamido group, which is a good leaving group for nucleophilic substitution reactions, and a tetrafluorophenyl (TFP) ester, which can react with primary amine groups. This compound is less susceptible to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-TFP ester is synthesized by functionalizing a PEG chain with a bromoacetate group on one end and a TFP ester on the other. The bromoacetate group reacts chemoselectively with free thiols at pH ≥8.0, while the TFP ester reacts with amines at an optimal pH range of 7.5 – 8.0 .
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of PEG with bromoacetyl chloride and TFP ester under specific conditions to ensure high purity and yield. The product is typically stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetamido-PEG4-TFP ester undergoes nucleophilic substitution reactions. The bromo group is a good leaving group, making it reactive towards nucleophiles such as thiols. The TFP ester reacts with primary amines .
Common Reagents and Conditions
Reagents: Free thiols, primary amines
pH ≥8.0 for thiol reactions, pH 7.5 – 8.0 for amine reactionsMajor Products
The major products formed from these reactions are PEGylated conjugates, where the PEG chain is linked to proteins, peptides, or other molecules via the bromoacetamido and TFP ester groups .
Aplicaciones Científicas De Investigación
Bromoacetamido-PEG4-TFP ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in bioconjugation and PEGylation reactions.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications.
Mecanismo De Acción
The mechanism of action of Bromoacetamido-PEG4-TFP ester involves the chemoselective reaction of the bromoacetamido group with free thiols and the TFP ester with primary amines. This dual reactivity allows for the efficient conjugation of different molecules, enhancing their properties such as solubility, stability, and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Bromoacetamido-dPEG12-TFP ester
- Bromoacetamido-dPEG24-TFP ester
- Hydroxy-dPEG4-TFP ester
Uniqueness
Bromoacetamido-PEG4-TFP ester is unique due to its balanced reactivity and stability. The TFP ester is more hydrolytically stable and reactive towards amines compared to NHS esters, making it a preferred choice for bioconjugation reactions .
Propiedades
Fórmula molecular |
C19H24BrF4NO7 |
|---|---|
Peso molecular |
534.3 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |
Clave InChI |
KMXNKPMXZFZZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)


![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)




![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)


